molecular formula C15H14N2O B2876460 2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile CAS No. 1016525-01-1

2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile

Cat. No. B2876460
CAS RN: 1016525-01-1
M. Wt: 238.29
InChI Key: KMSJZURABXHAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile” is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.29 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central acetonitrile group attached to a phenyl ring, which is further connected to a methoxyphenyl group and an aminophenyl group . The InChI code for this compound is 1S/C15H14N2O/c16-10-9-12-5-7-14 (8-6-12)18-11-13-3-1-2-4-15 (13)17/h1-8H,9,11,17H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 238.29 .

Scientific Research Applications

Synthesis and Characterization

The compound "2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile" and its derivatives have been subjects of synthesis and characterization studies. For instance, research has focused on the development of new synthetic routes for acetonitrile derivatives, optimizing reaction conditions, and investigating the effects of sonication on reaction kinetics. These studies highlight the importance of understanding the physical and chemical properties of acetonitrile-based compounds for their potential applications in various fields of chemistry (Tuulmets et al., 2014).

Material Science and Organic Chemistry Applications

Acetonitrile derivatives have shown promise in material science and organic chemistry, including their use as intermediates in the synthesis of complex organic molecules and materials. The exploration of helix-helix interactions and the formation of heterochiral sheets highlight the structural versatility and potential for creating novel materials with specific optical or electronic properties (Stefankiewicz et al., 2011).

Quantum Chemistry and Computational Studies

Computational studies have provided insight into the electronic structure, reactivity, and potential applications of acetonitrile derivatives in corrosion inhibition and as ligands for metal ions. These studies utilize quantum chemical calculations to predict the behavior of these compounds in various environments, aiding in the design of materials with desired properties (Verma et al., 2015).

Spectrofluorometric Characterization and Antibacterial Activity

Research into the spectrofluorometric characterization and antibacterial activity of heterocyclic compounds derived from acetonitrile demonstrates their potential in biomedical applications. Studies have shown that certain acetonitrile derivatives exhibit significant antibacterial properties, making them candidates for further investigation in drug discovery and development (Khan, 2017).

Corrosion Inhibition

Acetonitrile derivatives have been studied for their potential as corrosion inhibitors, offering insights into their protective mechanisms on metal surfaces. The evaluation of their efficiency and mechanism of action contributes to the development of new materials for protecting metals from corrosion, with implications for industrial applications (Verma et al., 2015).

Mechanism of Action

The mechanism of action of “2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile” is not explicitly stated in the literature. It’s worth noting that the mechanism of action for a compound can vary greatly depending on its intended use and the system in which it is used .

properties

IUPAC Name

2-[4-[(2-aminophenyl)methoxy]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-10-9-12-5-7-14(8-6-12)18-11-13-3-1-2-4-15(13)17/h1-8H,9,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSJZURABXHAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.